molecular formula C14H13ClN2O B4512355 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B4512355
M. Wt: 260.72 g/mol
InChI Key: FHPXVRCRRCRYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzamide (B126) and Pyrrole (B145914) Chemistry Research

Benzamides are a class of compounds derived from benzoic acid and are recognized for their wide array of biological activities. The benzamide structure is a key feature in numerous pharmaceuticals and compounds of research interest, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. nih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, leading to a diverse range of chemical properties and biological activities.

Similarly, the pyrrole ring is a fundamental heterocyclic aromatic compound found in many biologically important molecules, including heme and chlorophyll. In medicinal chemistry, pyrrole derivatives are investigated for a range of therapeutic applications. The incorporation of a pyrrole moiety into a larger molecule can significantly influence its electronic properties and its ability to interact with biological targets. The synthesis and characterization of ligands containing the pyrrole ring, such as 2-(1H-pyrrol-2-yl)-1H-benzimidazole, are areas of active investigation. unicamp.br

The combination of these two pharmacologically significant moieties in 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide suggests a potential for interesting, yet unexplored, biological activity.

Historical Perspective on its Discovery and Early Research Interest

A thorough review of scientific databases and historical chemical literature does not yield any specific information regarding the discovery or initial synthesis of this compound. Its existence may be postulated in theoretical chemical libraries or as an intermediate in unpublished synthetic pathways, but it has not been the subject of focused academic research that would typically document its discovery and early characterization.

Rationale for Ongoing Academic Investigation into this Specific Compound

Given the lack of published research, there is no documented "ongoing" academic investigation into this compound. However, a scientific rationale for why this compound could be of interest can be constructed based on research into structurally similar molecules. For instance, various substituted benzamides are actively being synthesized and evaluated for their potential as antidiabetic agents. nih.gov A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their potential as α-glucosidase inhibitors. nih.gov This suggests that the core structure of 2-chloro-benzamide is a viable starting point for the development of bioactive compounds.

Furthermore, the presence of the N-cyclopropyl group is a common feature in medicinal chemistry, often introduced to modulate a compound's metabolic stability, potency, and selectivity. The pyrrole group, as mentioned, is also a key pharmacophore. Therefore, the unique combination of these three groups in the target compound could lead to novel biological activities worthy of investigation.

Current Gaps and Future Directions in Fundamental Research

The most significant gap in the fundamental research of this compound is its very existence in the scientific literature. The primary future direction would, therefore, be its chemical synthesis and characterization.

Should the compound be synthesized, a number of research avenues would open up:

Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its three-dimensional conformation.

Exploration of Biological Activity: Based on the activities of related benzamide and pyrrole derivatives, the compound could be screened for a variety of biological effects, including but not limited to, antimicrobial, anticancer, and metabolic enzyme inhibition. For example, a related compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, has been investigated as an inhibitor of Cryptosporidium parvum N-myristoyltransferase. nih.gov

Structure-Activity Relationship (SAR) Studies: If initial screenings show promise, further chemical modifications could be undertaken to explore the structure-activity relationships. This would involve synthesizing analogs with different substituents on the benzamide or pyrrole rings to optimize for potency and selectivity.

In essence, the compound represents a blank slate for fundamental chemical and biological research.

Data on Related Benzamide Derivatives

Since no specific data is available for this compound, the following table presents information on structurally related compounds found in the academic literature. This data is provided for contextual purposes to illustrate the types of benzamide derivatives currently under investigation.

Compound NameMolecular FormulaInvestigated For/AsReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Compound 5o)C₂₀H₁₃Cl₂N₄O₇SAntidiabetic agent (α-glucosidase and α-amylase inhibitor) nih.gov
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamideC₁₃H₉Cl₂N₃OSThiourea derivative ligand for metal complexes with potential antioxidant activity researchgate.net
2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamideC₂₇H₂₈ClN₃O₄SSelective inhibitor of Cryptosporidium parvum N-myristoyltransferase nih.gov
2-chloro-N-cyclopropyl-5-(1,1-dioxo-2-thiazinanyl)benzamideC₁₄H₁₇ClN₂O₃SChemical intermediate/reagent guidechem.com
2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamideC₂₂H₁₈ClFN₂OSAntibacterial agent osti.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-6-5-11(17-7-1-2-8-17)9-12(13)14(18)16-10-3-4-10/h1-2,5-10H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXVRCRRCRYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide

Identification and Validation of Primary Biological Targets

There is no available information from scientific studies to identify or validate the primary biological targets of 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide.

In Vitro Receptor Binding Affinity Assays

No data from in vitro receptor binding affinity assays for this compound has been published.

Enzyme Inhibition/Activation Kinetics (in vitro)

There are no public records of studies investigating the in vitro enzyme inhibition or activation kinetics of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are available for this compound.

Downstream Signaling Pathway Modulation (in vitro, cellulo studies)

Information detailing the modulation of downstream signaling pathways by this compound is not available.

Cellular Assays for Pathway Activation or Inhibition

No results from cellular assays designed to measure the activation or inhibition of signaling pathways in response to treatment with this compound have been reported.

Transcriptomic and Proteomic Profiling in Response to Treatment (in vitro, cellulo)

There are no available transcriptomic or proteomic profiling studies to characterize the cellular response to this compound.

Specificity and Selectivity Profiling against Related Biological Targets

Currently, there is no publicly available data detailing the specificity and selectivity profile of this compound against a panel of biological targets. In drug discovery, selectivity profiling is a critical step to understand a compound's potential for on-target efficacy versus off-target side effects. This process typically involves screening the compound against a broad range of receptors, enzymes, and ion channels.

For context, studies on other benzamide (B126) derivatives have shown varied selectivity profiles. For instance, some benzamides are known to interact with dopamine (B1211576) receptors, while others target enzymes such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP). The specific substitution pattern on the benzamide core, including the chloro, cyclopropyl (B3062369), and pyrrol-1-yl groups, would be expected to confer a unique selectivity profile for this compound. Without experimental data, any discussion of its selectivity remains speculative.

Allosteric Modulation and Multi-Target Engagement Research

The potential for this compound to act as an allosteric modulator or to engage multiple targets has not been specifically investigated in published research. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, offering a more nuanced way to control protein function. Multi-target engagement, where a single compound interacts with multiple biological targets, is an increasingly recognized strategy in the development of treatments for complex diseases.

Research into structurally analogous compounds provides some clues. For example, certain substituted benzamide analogs have been explored as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). Additionally, compounds containing a cyclopropyl moiety have been investigated as positive allosteric modulators for other receptors. However, it is crucial to note that these findings relate to different chemical entities and cannot be directly extrapolated to this compound. The unique combination of chemical features in this compound necessitates dedicated experimental evaluation to determine if it possesses allosteric modulatory properties or a multi-target profile.

Structure Activity Relationship Sar and Ligand Design Principles for 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide Analogues

Systematic Modification of the Benzamide (B126) Backbone

The presence and position of the chlorine atom on the benzoyl ring are critical determinants of biological activity. Halogen atoms influence the molecule's electronic properties, lipophilicity, and potential for specific halogen bonding interactions within a receptor's binding pocket.

In related benzamide series, the introduction of halogen atoms, particularly chlorine or fluorine, on the benzoyl ring often leads to a significant increase in potency. nih.govnih.gov For 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide, the chlorine at the C-2 position (ortho to the amide) is crucial. This substitution pattern forces the amide bond into a specific conformation, which can be essential for optimal interaction with the target protein.

Moving the chlorine atom to the C-3 (meta) or C-4 (para) position would likely alter this conformational preference and change the electronic distribution of the ring, potentially reducing activity. Replacing the chlorine with other halogens, such as fluorine or bromine, could fine-tune the activity. Fluorine, being smaller and more electronegative, might offer different steric and electronic interactions, whereas bromine, being larger and more polarizable, could form stronger halogen bonds if the binding pocket accommodates its size. The complete removal of the halogen substituent typically results in a substantial loss of potency, highlighting its importance.

Modification on Benzoyl Ring (Position 2)Anticipated Effect on ActivityRationale
-Cl (Reference)Baseline ActivityOrtho-substitution provides conformational constraint and favorable electronic properties.
-H (Unsubstituted)Significant DecreaseLoss of key steric and electronic influence; loss of potential halogen bonding.
-FPotentially Maintained or Slightly DecreasedSmaller size may alter conformation; strong electronegativity modifies electronics.
-BrPotentially Increased or DecreasedLarger size may cause steric clash or enable stronger halogen bonds, depending on binding pocket topology.
3-Cl (meta)Likely DecreaseAltered conformational lock on the amide bond and different electronic vector.
4-Cl (para)Likely DecreaseSignificant change in the molecule's electronic and conformational profile.

The N-cyclopropyl group is a key feature in many biologically active molecules. Its small, rigid, and three-dimensional structure provides conformational constraint without adding significant bulk. nih.gov The sp2 character of the cyclopropyl (B3062369) C-H bonds can also enhance the hydrogen-bonding capability of the adjacent amide N-H group. nih.gov

Replacing the cyclopropyl group with other small alkyl or cycloalkyl moieties allows for probing the size and shape constraints of the corresponding binding pocket.

Acyclic Alkyl Groups: Substitution with smaller linear alkyl groups like ethyl or larger branched groups like isopropyl would test the tolerance for increased flexibility and size. Generally, the rigidity of the cyclopropyl ring is favored, and introducing more flexible chains can lead to an entropic penalty upon binding, thus reducing activity.

Other Cycloalkyl Groups: Expanding the ring to cyclobutyl or cyclopentyl would explore the size limits of the pocket. In many SAR studies of related compounds, the cyclopropyl group is found to be optimal, with larger rings leading to a decrease in potency due to steric hindrance.

N-SubstituentAnticipated Effect on ActivityRationale
-cyclopropyl (Reference)Baseline ActivityProvides optimal rigidity, size, and electronic character for the binding pocket.
-ethylDecreaseIncreased flexibility leads to an entropic penalty upon binding.
-isopropylSignificant DecreaseIncreased steric bulk and flexibility may disrupt binding.
-cyclobutylDecreaseLarger ring size may introduce steric clashes within the binding pocket.

Exploration of Pyrrole (B145914) Ring Substituents and Isosteric Replacements

The 5-(1H-pyrrol-1-yl) moiety is another critical pharmacophoric element. The pyrrole ring is an aromatic heterocycle that can engage in π-π stacking and other hydrophobic interactions within the receptor.

The nitrogen atom of the pyrrole ring is typically involved in the linkage to the benzamide ring. In its unsubstituted (1H-pyrrol-1-yl) form, the nitrogen's lone pair contributes to the aromaticity of the ring. Direct substitution on the pyrrole ring's nitrogen is not possible as it is the point of attachment. However, exploring substitutions on the carbon atoms of the pyrrole ring (positions 2, 3, 4, or 5) could be a valuable strategy. For instance, adding small methyl groups could probe for additional hydrophobic pockets, while polar substituents could seek out hydrogen bond donors or acceptors. Any substitution would need to be carefully considered to avoid steric clashes. Studies on related N-benzyl-2,5-dihydro-1H-pyrrole conjugates suggest that the pyrrole scaffold is amenable to substitution, which can modulate biological activity. rsc.org

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.govcambridgemedchemconsulting.combaranlab.org For the pyrrole ring, several bioisosteric replacements can be considered to improve potency, selectivity, or pharmacokinetic profiles.

Other Five-Membered Heterocycles: Replacing the pyrrole with other aromatic heterocycles like thiophene (B33073), furan, or pyrazole (B372694) can modulate the electronic nature and hydrogen bonding capacity of this part of the molecule. A thiophene ring, for example, might offer different hydrophobic interactions, while a pyrazole could introduce an additional hydrogen bond donor/acceptor site.

Amide Bond Isosteres: The central amide bond itself can be replaced to enhance metabolic stability. nih.govdrughunter.com Common amide bioisosteres include 1,2,3-triazoles, which maintain planarity and hydrogen bonding vectors, and trifluoroethylamines, which mimic the carbonyl's electronic properties while being resistant to proteolysis. drughunter.com

Original GroupBioisosteric ReplacementPotential Advantage
PyrroleThiopheneModulates lipophilicity and aromatic interactions.
PyrrolePyrazoleIntroduces new hydrogen bonding capabilities.
Pyrrole1,2,3-TriazoleMay enhance metabolic stability and alter solubility.
Amide Linker1,2,3-TriazoleIncreases resistance to enzymatic hydrolysis. nih.gov
Amide LinkerTrifluoroethylamineEnhances metabolic stability and modulates basicity. drughunter.com

Linker Region Variation and Conformational Constraints

The benzamide core acts as a relatively rigid linker, holding the cyclopropyl and pyrrole moieties in a specific spatial orientation. The planarity of the phenyl ring and the amide bond restricts the number of available conformations. The ortho-chlorine substituent further locks the conformation of the amide bond relative to the phenyl ring.

Introducing further conformational constraints can be a powerful strategy to increase potency by reducing the entropic cost of binding. This could be achieved by:

Ring Systems: Incorporating the amide nitrogen or other parts of the linker into a new ring system to create a more rigid scaffold.

Bulky Groups: Adding bulky substituents adjacent to rotatable bonds to restrict their movement.

Conversely, increasing the flexibility of the linker, for example, by inserting a methylene (B1212753) (-CH2-) group between the phenyl ring and the amide carbonyl (i.e., creating a phenylacetamide), would likely be detrimental. Such a change would increase the number of low-energy conformations, making it less probable for the molecule to adopt the specific bioactive conformation required for target binding. researchgate.netmdpi.com

Lack of Publicly Available Data Prevents Pharmacophore Model Development for this compound Analogues

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the development of pharmacophore models for this compound or its analogues. The generation of a robust pharmacophore model is contingent upon the availability of extensive Structure-Activity Relationship (SAR) data for a series of related compounds, or detailed structural information of the biological target and its interaction with the ligand.

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models are crucial tools for designing new ligands with improved potency and selectivity. The development process typically involves the identification of common chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups within a set of active molecules.

The absence of published research detailing the synthesis and biological evaluation of a series of analogues of this compound makes it impossible to derive the necessary SAR to construct a ligand-based pharmacophore model. Furthermore, the specific biological target of this compound has not been definitively identified in the public domain, which precludes the development of a structure-based pharmacophore model.

Consequently, the creation of detailed research findings and data tables, as requested for the section on the development of pharmacophore models, cannot be fulfilled at this time due to the lack of foundational scientific data.

Computational and Theoretical Studies of 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are pivotal in elucidating the electronic structure and inherent properties of a molecule. For 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide, methods like Density Functional Theory (DFT) are employed to gain insights into its molecular orbitals and reactivity. These computational approaches provide a foundational understanding of the molecule's behavior at an electronic level.

Molecular Orbitals and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

In the case of this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Generally, in such aromatic systems, the HOMO is distributed over the electron-rich pyrrole (B145914) and benzamide (B126) rings, suggesting these areas are susceptible to electrophilic attack. Conversely, the LUMO is often localized on the electron-deficient regions, which could be influenced by the chloro- and carbonyl- substituents, indicating likely sites for nucleophilic interaction. The reactivity of five-membered heterocyclic compounds like pyrrole is often higher than that of six-membered rings, which is reflected in higher HOMO energies. wuxiapptec.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: This data is representative and derived from typical DFT calculations for similar organic molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The rotational barriers around single bonds, such as the amide bond and the bonds connecting the rings, are of particular interest.

Molecular Docking and Dynamics Simulations for Target Interaction

To understand how this compound might interact with a biological target, molecular docking and dynamics simulations are employed. These computational techniques predict the binding orientation of the molecule within the active site of a protein and assess the stability of the resulting complex.

Ligand Binding Mode Predictions

Molecular docking simulations place the ligand (this compound) into the binding pocket of a target protein in various orientations and conformations, scoring each pose based on a force field. This allows for the prediction of the most favorable binding mode. Docking studies on similar benzamide derivatives have revealed the importance of hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net The amide group, for example, can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in pi-stacking and hydrophobic interactions. The specific binding mode is critical for the molecule's biological activity. In some cases, complex binding scenarios with multiple orthosteric and allosteric binding modes have been observed for similar chloro-benzamide structures. nih.gov

Ligand-Protein Interaction Dynamics and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the predicted binding pose and highlight key interactions that are maintained throughout the simulation. Analysis of parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein can indicate the stability of the complex. researchgate.net These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. The study of dynamic interactions is fundamental to understanding biological systems. nih.gov

In Silico ADMET Predictions for Compound Design (excluding human pharmacokinetic profiles)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. These predictions help in identifying potential liabilities of a compound and guide its optimization.

For this compound, various computational models can be used to predict its physicochemical properties and potential toxicity. Parameters such as lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA) are calculated to estimate its drug-likeness based on frameworks like Lipinski's Rule of Five. nih.govsemanticscholar.org Predictions of potential interactions with metabolic enzymes and transporters, as well as potential toxicological flags, can also be generated. These in silico ADMET predictions are valuable for prioritizing compounds and designing molecules with more favorable properties. nih.gov

Table 2: Representative In Silico ADMET Predictions for this compound

PropertyPredicted Value
Molecular Weight276.73 g/mol
LogP3.5
Topological Polar Surface Area41.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Note: These values are calculated based on the chemical structure and are representative of typical in silico predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the structural features of this molecule, including the chlorinated benzene (B151609) ring, the cyclopropyl (B3062369) amide group, and the pyrrole moiety, suggest that it could be included in QSAR studies of related chemical series.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. Such a model could potentially predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, QSAR studies have been conducted on other pyrrole-containing compounds to explore their therapeutic potential.

Virtual Screening and De Novo Ligand Design Based on Scaffold

The chemical scaffold of this compound could serve as a starting point for virtual screening and de novo ligand design campaigns aimed at discovering new bioactive molecules.

Virtual Screening: This computational method involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. If the target for this compound were known, its structure could be used to create a pharmacophore model. This model would define the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore could then be used to search virtual compound databases for molecules that match these features. Alternatively, if the three-dimensional structure of the biological target is known, molecular docking simulations could be performed to predict the binding mode and affinity of compounds from a virtual library.

De Novo Ligand Design: This approach involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target binding site. Starting with the this compound scaffold, de novo design algorithms could be employed to grow new functional groups or link fragments in a stepwise manner within the constraints of the target's binding pocket. This technique can lead to the design of entirely new chemical entities with potentially improved properties compared to the initial scaffold. The principles of de novo design and scaffold hopping are widely used in the pharmaceutical industry to explore novel chemical space.

While these computational methodologies are standard in modern drug discovery, their specific application to the this compound scaffold has not been reported in the available scientific literature.

Pre Clinical Pharmacological Investigations of 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide in Non Human Models

Comparative Analysis with Established Research Compounds

A direct comparative analysis of the pre-clinical pharmacological properties of 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide with established research compounds is not feasible at this time due to a lack of publicly available research data for this specific compound. Extensive searches of scientific literature and patent databases did not yield studies detailing its in vitro or in vivo pharmacology, such as its potency as a fatty acid amide hydrolase (FAAH) inhibitor or its efficacy in non-human models of disease.

For a comprehensive comparative analysis to be conducted, key pharmacological data for this compound would be required. This would typically include determination of its inhibitory concentration (IC50) against target enzymes, assessment of its selectivity profile, and evaluation of its efficacy in relevant animal models.

To illustrate the framework of such a comparative analysis, one can consider the established research compound URB597, a well-characterized FAAH inhibitor. Pre-clinical studies with URB597 have demonstrated its ability to increase endogenous levels of anandamide (B1667382) in the brain and other tissues, leading to analgesic, anxiolytic, and antidepressant-like effects in various rodent models.

A hypothetical comparative analysis would involve evaluating this compound alongside URB597 and potentially other FAAH inhibitors like PF-3845 or JNJ-42165279 in standardized preclinical assays. The following data tables exemplify the types of comparative data that would be generated.

Table 1: Hypothetical In Vitro FAAH Inhibition Potency

CompoundFAAH IC50 (nM)
This compoundData not available
URB5974.6
PF-38457.2
JNJ-4216527915

This table would compare the concentration of each compound required to inhibit 50% of FAAH activity in vitro, providing a measure of their relative potency.

Table 2: Hypothetical Efficacy in a Rodent Model of Neuropathic Pain (e.g., Chronic Constriction Injury)

CompoundDose Range (mg/kg)Maximum Possible Effect (%)
This compoundData not availableData not available
URB5970.1 - 1.065
PF-38451 - 1075

This table would showcase the dose-dependent efficacy of the compounds in alleviating pain-related behaviors in an animal model, indicating their potential therapeutic utility.

Without such empirical data for this compound, any comparison to established research compounds would be purely speculative. The pyrrolopyrimidine core and the N-cyclopropyl benzamide (B126) moiety are present in various biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets. However, its specific pharmacological profile remains to be elucidated through rigorous preclinical investigation. Future research is necessary to determine the mechanism of action, potency, selectivity, and in vivo efficacy of this compound to enable a meaningful comparative analysis with existing pharmacological agents.

Metabolic Transformations and Disposition Research of 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide Non Human Focus

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

No data has been published regarding the metabolic stability of 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide in common in vitro systems such as liver microsomes or hepatocytes. Therefore, its intrinsic clearance and predicted metabolic rate remain uncharacterized.

Identification of Major Metabolites and Biotransformation Pathways (in vitro, non-human in vivo)

There is no available information on the metabolites of this compound. Consequently, its biotransformation pathways have not been elucidated.

Role of Specific Enzyme Systems (e.g., Cytochrome P450s)

The specific enzyme systems, such as Cytochrome P450 isozymes, responsible for the metabolism of this compound have not been identified.

Conjugation Reactions

No studies have been found that investigate the potential for this compound or its potential metabolites to undergo phase II conjugation reactions.

Enzyme Kinetics of Metabolizing Enzymes

Without identification of the metabolizing enzymes, no data on their enzyme kinetics (e.g., Km, Vmax) in relation to the metabolism of this compound is available.

Excretion Pathways in Non-Human Biological Systems

The routes and rates of excretion of this compound and any potential metabolites from non-human biological systems have not been reported in the scientific literature.

Analytical Methodologies for Research Applications of 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide

Chromatographic Techniques for Quantification in Complex Research Matrices

The accurate quantification of 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide in complex biological and environmental matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Chromatographic techniques coupled with mass spectrometry are the methods of choice for such applications due to their high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of trace levels of organic compounds in complex mixtures. The development of a robust LC-MS/MS method for this compound would involve the optimization of several key parameters to achieve the desired sensitivity, selectivity, accuracy, and precision.

Sample Preparation: The initial step in the analysis of this compound from complex matrices such as plasma, urine, or tissue homogenates is sample preparation. The goal is to extract the analyte of interest and remove interfering substances. Common techniques that could be employed include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. While efficient, it may not remove all matrix components, potentially leading to ion suppression or enhancement in the mass spectrometer.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. The choice of solvents is critical to ensure high recovery of the target compound and efficient removal of interferences.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. A variety of sorbents can be used, such as reversed-phase (C18, C8), normal-phase, or ion-exchange, depending on the physicochemical properties of this compound. For compounds containing pyrrole (B145914) and benzamide (B126) moieties, a reversed-phase sorbent would likely be a suitable starting point. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the most common approach for the separation of this compound.

Column Selection: A C18 or C8 column would be a typical first choice, providing good retention and separation for moderately polar to nonpolar compounds. The particle size of the stationary phase will influence the efficiency of the separation, with smaller particles (e.g., <2 µm in UHPLC) providing higher resolution and faster analysis times.

Mobile Phase: The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, with the addition of a modifier to improve peak shape and ionization efficiency. Formic acid or acetic acid (typically at 0.1%) are commonly used in the positive ion mode to promote the formation of protonated molecules. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as buffers. A gradient elution, where the proportion of the organic solvent is increased during the run, would likely be necessary to ensure good peak shape and elution of the analyte in a reasonable time.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard for quantitative analysis.

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar compounds like this compound. Atmospheric pressure chemical ionization (APCI) could also be considered, particularly if the compound is less polar.

MRM Transitions: The optimization of MRM transitions is critical for selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). The selection of precursor and product ions would be based on infusion experiments with a standard solution of the compound. For this compound (molecular weight to be calculated), the protonated molecule would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic product ions for monitoring.

Method Validation: A developed LC-MS/MS method for this compound would need to be validated according to regulatory guidelines (e.g., FDA, EMA). This would include the assessment of:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision

Recovery

Matrix Effect

Stability

ParameterTypical Starting Conditions for Method Development
Sample PreparationSolid-Phase Extraction (SPE) with a C18 cartridge
Chromatographic ColumnReversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is generally the preferred technique for compounds like this compound due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can be an alternative, particularly if the compound is sufficiently volatile and thermally stable, or if derivatization is employed.

For a compound with a benzamide structure, direct analysis by GC-MS may be challenging due to its relatively high boiling point and potential for thermal degradation in the injector port or on the column. However, derivatization can be used to increase volatility and improve chromatographic performance. Common derivatization strategies for amides include silylation or acylation.

Derivatization:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the molecule.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to derivatize the amide group.

GC-MS/MS Analysis:

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), would be suitable for the separation of the derivatized analyte.

Injection: A split/splitless injector would be used, with the injection temperature optimized to ensure efficient volatilization without causing degradation.

Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS. It is a hard ionization method that produces a characteristic fragmentation pattern, which is useful for structural elucidation and library matching.

MS/MS Detection: Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode can be used for quantitative analysis to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The application of GC-MS/MS for this compound would require careful method development, particularly in the derivatization step, to ensure complete and reproducible conversion to the desired derivative.

Spectroscopic Approaches for Structural Elucidation (beyond basic identification, for mechanistic studies)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds and for probing their electronic and conformational properties, which is essential for understanding their mechanism of action in research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR:

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the pyrrole ring, and the substituted benzene (B151609) ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and electronic environment (e.g., carbonyl carbon, aromatic carbons, aliphatic carbons).

2D NMR: For a more detailed structural analysis and to resolve any ambiguities from the 1D spectra, a series of 2D NMR experiments would be performed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the cyclopropyl ring and the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, enabling the assignment of the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for example, linking the cyclopropyl group to the amide nitrogen and the pyrrole ring to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY could be used to investigate the rotational isomerism around the amide bond and the orientation of the cyclopropyl group relative to the rest of the molecule.

Conformational studies of N-cyclopropyl amides have shown that they can exhibit unexpected conformational behavior, with the potential for both E- and Z-rotamers around the carbonyl-nitrogen bond. acs.org NMR spectroscopy, particularly variable temperature NMR and NOESY, would be crucial for investigating such conformational dynamics of this compound.

NMR ExperimentInformation ObtainedApplication to this compound
¹H NMRProton chemical shifts and coupling constantsIdentification of aromatic, pyrrole, and cyclopropyl proton signals
¹³C NMRCarbon chemical shiftsIdentification of carbonyl, aromatic, and aliphatic carbons
COSY¹H-¹H correlationsEstablishing connectivity between adjacent protons
HSQC¹H-¹³C one-bond correlationsAssigning protons to their directly attached carbons
HMBC¹H-¹³C long-range correlationsConnecting different structural fragments of the molecule
NOESYThrough-space ¹H-¹H correlationsDetermining conformation and stereochemistry

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 ppm. This allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for structural elucidation and confirmation.

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By accurately measuring the mass of the molecular ion (e.g., [M+H]+ or [M]+•), the elemental formula can be determined, confirming the presence of chlorine and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed.

Fragment Analysis: HRMS/MS experiments involve the fragmentation of the isolated molecular ion and the accurate mass measurement of the resulting product ions. This provides detailed information about the structure of the molecule, as the fragmentation pattern is characteristic of the compound's functional groups and connectivity. For example, fragmentation of this compound would likely involve cleavage of the amide bond, loss of the cyclopropyl group, and fragmentation of the pyrrole and benzene rings. The accurate masses of these fragments would help to piece together the structure of the molecule.

HRMS is a powerful tool for distinguishing between isomers and for identifying unknown metabolites or degradation products in mechanistic studies.

X-ray Crystallography for Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information about:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation: The solid-state conformation of the molecule, including the dihedral angles between the different rings and the orientation of the cyclopropyl group, would be revealed. This would provide valuable insight into the preferred spatial arrangement of the molecule, which can be important for understanding its interaction with biological targets. Studies on similar 2-chloro-N-arylbenzamides have shown that the conformation can be influenced by the substitution pattern on the aryl ring. nih.govresearchgate.net

Intermolecular Interactions: The crystal packing arrangement would show how the molecules interact with each other in the solid state, including any hydrogen bonding or other non-covalent interactions. For instance, intermolecular N—H⋯O hydrogen bonds are commonly observed in the crystal structures of benzamides. nih.gov

The data obtained from X-ray crystallography can be used to validate and refine computational models of the molecule's structure and conformational preferences.

Bioanalytical Assays for In Vitro and In Vivo Research Samples

The quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in both in vitro and in vivo research models. While specific validated assays for this compound are not widely published, established methodologies for analogous small molecule benzamide derivatives, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a robust framework for its bioanalysis.

LC-MS/MS is the preferred method for the quantitative determination of small molecules in complex biological samples due to its high sensitivity, selectivity, and specificity. A hypothetical LC-MS/MS method for this compound would involve a sample preparation step, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step in the bioanalytical workflow is the extraction of the analyte from the biological matrix (e.g., plasma, serum, tissue homogenates, or cell lysates). This is critical to remove proteins and other interfering substances. Common techniques that could be applied include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner sample than PPT.

Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix, resulting in a cleaner extract and potentially higher sensitivity.

Chromatographic Separation: Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of benzamide derivatives. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode to ensure good peak shape and resolution from endogenous matrix components.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.

The table below illustrates the type of parameters that would be defined and validated for a hypothetical LC-MS/MS assay for this compound in a biological matrix like human plasma.

ParameterExample Specification
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Stable under specified conditions

Advanced Microscopic and Imaging Techniques for Cellular/Subcellular Localization

Understanding the cellular and subcellular distribution of this compound is essential for elucidating its mechanism of action. Advanced microscopic and imaging techniques can provide valuable insights into where the compound accumulates within cells.

Fluorescence Microscopy: A common approach for visualizing the localization of small molecules is fluorescence microscopy. Since this compound is not intrinsically fluorescent, it would likely require chemical modification to attach a fluorescent probe (fluorophore). This could be achieved through synthetic chemistry, creating a fluorescent derivative of the parent compound. The choice of fluorophore is critical and would depend on factors such as brightness, photostability, and minimal perturbation to the biological activity of the parent compound.

Once a fluorescently-labeled version of the compound is available, it can be introduced to cultured cells. Confocal microscopy is a particularly powerful technique as it allows for the acquisition of high-resolution optical images from which three-dimensional reconstructions of the cell can be created. This helps to precisely locate the compound within different cellular compartments.

To identify the specific organelles where the compound accumulates, co-localization studies are performed. This involves simultaneously labeling the cells with the fluorescently-tagged compound and organelle-specific fluorescent trackers. For example, mitochondria can be labeled with MitoTracker dyes, lysosomes with LysoTracker dyes, and the endoplasmic reticulum with ER-Tracker dyes. The degree of overlap between the signal from the fluorescently-labeled compound and the organelle-specific tracker (B12436777) can be quantified to determine the extent of co-localization.

The table below lists some common fluorescent probes that could potentially be used to label this compound for cellular imaging studies.

Fluorophore ClassExampleExcitation (nm)Emission (nm)Key Features
Coumarins AMCA~350~450Blue emission, relatively small size
Fluoresceins FITC~495~520Bright green emission, pH-sensitive
Rhodamines TRITC, TMRM~550~575Bright red-orange emission, photostable
Cyanines Cy3, Cy5~550, ~650~570, ~670Bright and photostable, available in a range of colors
BODIPY Dyes BODIPY FL~505~515Bright green emission, less sensitive to environmental factors

Other Advanced Imaging Techniques: While fluorescence microscopy is a primary tool, other advanced techniques could also be employed for label-free imaging of the compound, although these are often more technically challenging. These include:

Raman Microscopy: This technique can provide chemical information based on the vibrational modes of molecules, potentially allowing for the detection of the unlabeled compound within the cell.

Secondary Ion Mass Spectrometry (SIMS): This is a high-resolution mass spectrometry imaging technique that can map the distribution of elements and molecules on a surface, including within a cell.

These imaging studies are critical for building a comprehensive understanding of the cellular pharmacology of this compound.

Broader Academic Implications and Future Research Trajectories for 2 Chloro N Cyclopropyl 5 1h Pyrrol 1 Yl Benzamide

Exploration of Novel Research Applications (conceptual pre-clinical)

The unique structural features of 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide, which include a chlorinated benzamide (B126) scaffold, a cyclopropyl (B3062369) group, and a pyrrole (B145914) moiety, suggest a variety of conceptual pre-clinical research applications. Drawing parallels from similar compounds, this molecule could be investigated for its potential as an antiprotozoal, anticancer, and anti-inflammatory agent.

Benzamide derivatives have shown promise in targeting various pathogens. For instance, related compounds have been evaluated for their activity against P. falciparum, the parasite responsible for malaria, as well as other protozoan parasites like Trypanosoma and Leishmania. nih.gov The exploration of this compound in this context could involve screening against a panel of parasitic organisms to determine its spectrum of activity and potency.

In the realm of oncology research, various benzamide structures have been investigated for their cytotoxic effects on cancer cell lines. nih.govresearchgate.net Pre-clinical studies could therefore be designed to assess the efficacy of this compound against different tumor models, both in vitro and in vivo. Furthermore, the anti-inflammatory potential of related pyrrole-containing compounds has been documented, suggesting that this molecule could be a candidate for investigation in inflammatory disease models. researchgate.net

Conceptual Research Application Potential Model Systems Key Investigational Parameters
Antiprotozoal ActivityIn vitro cultures of Plasmodium falciparum, Trypanosoma brucei, Leishmania donovaniIC50 values, mechanism of action studies
Anticancer ActivityHuman cancer cell lines (e.g., MCF-7, HCT-116), tumor xenograft models in miceGI50 values, effects on cell cycle and apoptosis
Anti-inflammatory ActivityLipopolysaccharide (LPS)-stimulated macrophage cell lines, animal models of inflammationInhibition of inflammatory mediators (e.g., NO, cytokines)

Development of Advanced Analogues with Optimized Research Profiles

The development of advanced analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties for research purposes. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new molecules. nih.gov

Modifications to the core structure could include:

Substitution on the pyrrole ring: Introducing different substituents on the pyrrole ring could modulate the compound's interaction with biological targets. plos.org

Alterations to the cyclopropyl group: The cyclopropyl moiety is known to influence metabolic stability and binding affinity. Exploring other small cycloalkyl groups or acyclic analogues could be beneficial. nih.gov

Variations of the benzamide scaffold: Substitution patterns on the phenyl ring can be altered to enhance activity and selectivity. For example, replacing the chloro group with other halogens or electron-withdrawing/donating groups can have a significant impact. mdpi.comnih.gov

The goal of these modifications would be to generate a library of compounds for screening, allowing for the identification of analogues with superior research profiles.

Structural Modification Rationale Example from Related Compounds
Pyrrole Ring SubstitutionEnhance target binding and selectivityIntroduction of dimethyl groups on the pyrrole ring has been shown to be effective in other contexts. plos.org
Cyclopropyl Group AlterationImprove metabolic stability and potencyReplacement of cyclopropyl with other small alkyl groups. nih.gov
Benzamide Scaffold VariationOptimize electronic properties and target interactionsIntroduction of additional halogen or nitro groups on the phenyl ring. mdpi.comnih.gov

Mechanistic Insights into Resistance or Adaptation in Research Models

A critical aspect of pre-clinical research is understanding potential mechanisms of resistance or adaptation to a novel compound. In the context of antiprotozoal or anticancer research, prolonged exposure of pathogens or cancer cells to this compound in vitro could lead to the development of resistant strains or cell lines.

Investigating these resistant models could provide valuable mechanistic insights. Techniques such as whole-genome sequencing can be employed to identify genetic mutations that confer resistance. For example, mutations in the target protein that reduce compound binding are a common resistance mechanism. acs.org Alternatively, cells might develop resistance by upregulating efflux pumps that actively remove the compound from the cytoplasm.

Understanding these mechanisms is essential for designing second-generation compounds that can overcome resistance and for developing combination strategies that can prevent or delay the emergence of resistance in a research setting.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

The investigation of this compound can be significantly enhanced by integrating emerging technologies in chemical biology and drug discovery. High-throughput screening (HTS) platforms can be utilized to rapidly screen large libraries of analogues against various biological targets. nih.gov

Furthermore, advanced molecular modeling and computational chemistry techniques can aid in the rational design of new analogues and in understanding the compound's mechanism of action at a molecular level. nih.gov Techniques such as molecular docking can predict how the compound binds to its target protein, providing insights that can guide further optimization.

Chemical proteomics approaches can be employed to identify the cellular targets of this compound. This involves using chemical probes based on the compound's structure to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Challenges in Translational Research from Bench to Investigational Studies (non-clinical)

The transition of a promising research compound from the laboratory to non-clinical investigational studies is fraught with challenges. nih.gov For this compound, several hurdles would need to be overcome.

A key challenge is establishing a robust and scalable synthetic route to produce the compound in sufficient quantities and purity for extensive testing. cyberleninka.ru Furthermore, comprehensive pre-clinical characterization is required, including detailed pharmacokinetic and toxicological profiling. This involves assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects and toxicity.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves amide bond formation between a benzoyl chloride derivative and cyclopropylamine. For the 5-(1H-pyrrol-1-yl) substitution, a Suzuki-Miyaura coupling may be employed using a boronate ester intermediate (e.g., 2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide) and 1H-pyrrole under palladium catalysis . Key steps include:
  • Reaction Conditions : Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system like DMF/H₂O at 80–100°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) .

Q. How can researchers confirm the purity and identity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 315.1).
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted spectra (e.g., pyrrole protons at δ 6.2–6.5 ppm; cyclopropyl CH at δ 2.8–3.1 ppm) .

Q. What crystallization techniques are suitable for structural characterization?

  • Methodological Answer :
  • Slow Evaporation : Dissolve the compound in a minimal volume of dichloromethane, layer with hexane, and allow slow evaporation at 4°C.
  • X-ray Diffraction (XRD) : Use SHELXL for structure refinement and Mercury (Cambridge Crystallographic Data Centre) for visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can structural contradictions between XRD and NMR data be resolved?

  • Methodological Answer :
  • Cross-Validation :

Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA and compare computed NMR shifts with experimental data.

Packing Analysis in Mercury : Identify crystal packing effects (e.g., torsional strain) that may cause deviations in solid-state vs. solution-state structures .

  • Case Study : A 5% discrepancy in carbonyl carbon shifts (δ 168 ppm in XRD vs. δ 170 ppm in NMR) may arise from solvation effects; test in DMSO-d₆ vs. CDCl₃ .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace the cyclopropyl group with azetidine or tetrahydropyran to assess steric effects.
  • Substitute the pyrrole ring with imidazole or pyrazole to modulate π-electron density.
  • Assay Design :
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, MAPK) using fluorescence polarization.
  • Cellular Uptake : Use confocal microscopy with a fluorescently tagged analog (e.g., FITC conjugate) .

Q. How can researchers investigate metabolic stability in preclinical studies?

  • Methodological Answer :
  • In Vitro Microsomal Assay :

Incubate the compound with rat liver microsomes (RLM) and NADPH at 37°C.

Monitor degradation via LC-MS/MS over 60 minutes.

  • Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation at the cyclopropyl ring or oxidation of the pyrrole nitrogen .

Data Contradiction and Troubleshooting

Q. Why might HPLC purity data conflict with biological assay results?

  • Methodological Answer :
  • Impurity Profiling : Use LC-HRMS to identify trace impurities (e.g., dechlorinated byproducts) that may antagonize biological activity.
  • Solubility Testing : Poor DMSO solubility (>10 mM) can lead to false negatives; confirm with dynamic light scattering (DLS) .

Experimental Design

Q. How to design a stability study under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 9 (borate buffer).
  • Kinetic Analysis : Sample aliquots at 0, 24, 48, and 72 hours; quantify degradation via UV-Vis at λ = 254 nm.
  • Degradation Pathways : Identify hydrolysis of the amide bond via LC-MS (e.g., [M+H]+ → m/z 172 for cyclopropylamine fragment) .

Software and Computational Tools

Q. Which computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.